molecular formula C12H14O B159842 1-Cyclopropyl-3-phenylpropan-1-one CAS No. 136120-65-5

1-Cyclopropyl-3-phenylpropan-1-one

Cat. No.: B159842
CAS No.: 136120-65-5
M. Wt: 174.24 g/mol
InChI Key: QHGGLPZDDDVSFA-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-phenylpropan-1-one (CAS 136120-65-5) is an organic compound with the molecular formula C12H14O and a molecular weight of 174.24 g/mol . This ketone features a cyclopropyl ring directly attached to the carbonyl carbon, a structure that is of significant interest in medicinal chemistry and drug design. The cyclopropane ring is a valuable scaffold used to increase the metabolic stability and biological activity of lead compounds, enhance drug efficacy, and improve pharmacokinetic properties . Its rigid, strained conformation can be used to fix the geometry of a molecule, potentially leading to higher selectivity and potency . Researchers utilize this compound and its derivatives as a key intermediate in the synthesis of more complex molecules, particularly in the development of central nervous system (CNS) agents, cardiovascular drugs, and anti-inflammatory drugs . The SMILES notation for this compound is O=C(C1CC1)CCC2=CC=CC=C2 . This product is intended for research and development purposes only and is not for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-12(11-7-8-11)9-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGGLPZDDDVSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644001
Record name 1-Cyclopropyl-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136120-65-5
Record name 1-Cyclopropyl-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for the Synthesis of 1 Cyclopropyl 3 Phenylpropan 1 One and Its Analogues

Carbon-Carbon Bond Forming Reactions

Condensation Reactions for Ketone Formation

A primary route to α,β-unsaturated ketones, which are precursors to 1-cyclopropyl-3-phenylpropan-1-one, is through condensation reactions. The Claisen-Schmidt condensation, a base-catalyzed reaction, is a well-established method for synthesizing chalcones (1,3-diaryl-2-propen-1-ones) and their analogues. scispace.comaip.orgunair.ac.id This reaction involves the condensation of an aromatic aldehyde with an aliphatic or aromatic ketone. scispace.com For the synthesis of a precursor to this compound, benzaldehyde (B42025) can be reacted with cyclopropyl (B3062369) methyl ketone.

Various catalysts and conditions have been explored to optimize this reaction, including the use of strong bases like sodium hydroxide (B78521) or potassium hydroxide. aip.orgrsc.org The reaction can be carried out using conventional heating (reflux) or more environmentally friendly methods like grinding at ambient temperature, which can lead to higher yields and shorter reaction times. aip.org The general scheme for the Claisen-Schmidt condensation to form a chalcone (B49325) precursor is depicted below:

Claisen-Schmidt CondensationFigure 1: General scheme of the Claisen-Schmidt condensation reaction to form a chalcone.

Ultrasound irradiation has also been employed to accelerate the Claisen-Schmidt condensation, improving efficiency and yields. researchgate.net

Reduction Strategies for α,β-Unsaturated Ketones and Derivatives

Once the α,β-unsaturated ketone precursor, such as 1-cyclopropyl-3-phenylprop-2-en-1-one, is synthesized, the next step involves the selective reduction of the carbon-carbon double bond to yield the saturated ketone, this compound. A variety of reduction strategies are available for this transformation.

Catalytic Transfer Hydrogenation (CTH): This method has emerged as a sustainable and efficient approach for the reduction of conjugated enones. mdpi.com CTH often utilizes a palladium on carbon (Pd/C) catalyst with a hydrogen donor like ammonium (B1175870) formate (B1220265). mdpi.comorganic-chemistry.org Microwave-assisted CTH can significantly accelerate the reaction, achieving complete conversion in a short time at moderate temperatures. mdpi.com

Asymmetric Transfer Hydrogenation (ATH): For the synthesis of chiral analogues, asymmetric transfer hydrogenation is a powerful tool. Chiral catalysts, such as those derived from BINOL with boro-phosphates or Ru(II) complexes, can facilitate the enantioselective reduction of the C=C bond in chalcone derivatives. organic-chemistry.orgacs.orgnih.govacs.org These reactions often use hydride sources like pinacolborane or sodium formate and can be performed under mild conditions, yielding chiral dihydrochalcones with high enantioselectivity. organic-chemistry.orgnih.govacs.org

Other Reduction Methods: Other notable methods include the use of:

A copper hydride-catalyzed system for the enantioselective reduction of α,β-unsaturated carboxylic acids, which can be precursors to the target ketone. organic-chemistry.org

A copper-catalyzed hydroboration/protodeboronation strategy for the chemoselective reduction of the C=C double bond. rsc.org

An iridium-catalyzed selective 1,4-reduction using formic acid as the hydride source. mdpi.com

A Co2(CO)8–H2O system for the selective reduction of α,β-unsaturated ketones and aldehydes. researchgate.net

The choice of reduction method depends on factors such as the desired stereochemistry, functional group tolerance, and reaction conditions.

Asymmetric Homologation Approaches for Related Structures

Homologation reactions provide a route to extend a carbon chain, and in the context of ketones, can be used to synthesize β-keto esters, which are structurally related to this compound. A catalytic asymmetric homologation of ketones with α-alkyl α-diazo esters has been developed. organic-chemistry.org This method utilizes a chiral scandium(III) N,N'-dioxide complex to catalyze the reaction between ketones, like acetophenone (B1666503) derivatives, and diazo esters. organic-chemistry.org This approach allows for the synthesis of optically active β-keto esters containing an all-carbon quaternary center through a highly selective alkyl-group migration. organic-chemistry.org

This methodology can also be applied to the ring expansion of cyclic ketones to produce enantioenriched cyclic β-keto esters. organic-chemistry.org While not a direct synthesis of this compound, this approach is valuable for creating chiral building blocks with related structural motifs.

Cyclopropanation Strategies Involving Ketone Precursors

An alternative synthetic approach involves the formation of the cyclopropane (B1198618) ring at a later stage, starting from a ketone precursor.

Transition Metal-Catalyzed Cyclopropanation (e.g., Rhodium, Copper)

Transition metal-catalyzed cyclopropanation is a powerful method for the synthesis of cyclopropanes from alkenes and diazo compounds. wikipedia.org Rhodium and copper complexes are the most commonly used catalysts for these transformations. wikipedia.org The reaction proceeds through the formation of a metal carbene intermediate from the diazo compound, which then adds to the alkene in a concerted, though often asynchronous, manner. wikipedia.orgresearchgate.net

For the synthesis of this compound analogues, an appropriate alkene precursor could be treated with a diazo compound in the presence of a rhodium or copper catalyst. The choice of catalyst and ligands can influence the stereoselectivity of the reaction, and numerous chiral catalysts have been developed for enantioselective cyclopropanations. wikipedia.orgacs.orgnih.govpurdue.edu For instance, rhodium catalysts with adamantylglycine derived ligands have shown high asymmetric induction in the cyclopropanation of electron-deficient alkenes. nih.govrsc.org

Copper-catalyzed cyclopropanation also offers a versatile route to cyclopropane derivatives. researchgate.netrsc.org Various copper sources and ligand systems have been explored to achieve high yields and selectivities. thieme-connect.com

Catalyst SystemSubstrate TypeKey Features
Rhodium CarboxylatesAlkenes and Diazo CompoundsBroad olefin scope, high efficiency. wikipedia.org
Chiral Rhodium ComplexesElectron-deficient AlkenesHigh enantioselectivity. nih.govrsc.org
Copper ComplexesAlkenes and Diazo CompoundsVersatile, various ligand systems available. researchgate.netrsc.org

Ylide-Mediated Cyclopropanation for Stereoselective Access

The Corey-Chaykovsky reaction provides a valuable method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds using sulfur ylides. organic-chemistry.orgnrochemistry.com This reaction involves the 1,4-addition (Michael addition) of a sulfur ylide to the enone, followed by an intramolecular nucleophilic ring closure to form the cyclopropane ring. organic-chemistry.orgacsgcipr.org

The reaction is typically diastereoselective, favoring the formation of the trans cyclopropane regardless of the initial stereochemistry of the alkene. adichemistry.com The choice of sulfur ylide is crucial; unstabilized ylides may favor 1,2-addition to the carbonyl group, leading to epoxide formation, while stabilized ylides generally favor 1,4-addition and subsequent cyclopropanation. adichemistry.com

For the synthesis of this compound, a suitable α,β-unsaturated ketone precursor would be reacted with a sulfur ylide, such as dimethyloxosulfonium methylide (Corey's ylide) or dimethylsulfonium methylide. adichemistry.com The reaction mechanism involves the nucleophilic attack of the ylide on the β-carbon of the enone, forming a zwitterionic intermediate which then cyclizes to the cyclopropane product with the expulsion of dimethyl sulfoxide (B87167) or dimethyl sulfide. acsgcipr.orgalfa-chemistry.com

Recent advances have focused on developing catalytic and asymmetric versions of the Corey-Chaykovsky reaction, employing chiral sulfides to generate chiral ylides, which can lead to the enantioselective synthesis of cyclopropanes. organic-chemistry.orgmdpi.com

Ylide TypeSubstrateProduct
Dimethylsulfoxonium methylideα,β-Unsaturated KetonesCyclopropanes. organic-chemistry.org
Dimethylsulfonium methylideα,β-Unsaturated KetonesPrimarily epoxides (via 1,2-addition). adichemistry.com

Chemoenzymatic Assembly of Cyclopropyl Ketones

Chemoenzymatic strategies have emerged as a powerful approach for the stereoselective synthesis of chiral cyclopropyl ketones. nih.govnih.gov This method combines the high selectivity of enzymatic catalysis with traditional chemical transformations to produce structurally diverse, optically active compounds. researchgate.netnih.gov

A notable advancement in this area involves the use of engineered enzymes, particularly variants of sperm whale myoglobin (B1173299), to catalyze the cyclopropanation of olefins. nih.gov These biocatalysts facilitate the transfer of a carbene from a diazoketone donor to a vinylarene substrate with exceptional diastereoselectivity and enantioselectivity. nih.gov This enzymatic approach is valued for its broad substrate scope, accommodating a variety of vinylarenes and α-substituted diazoketones, and for proceeding under mild, environmentally benign conditions, avoiding the need for toxic or expensive heavy metal catalysts often required in traditional chemocatalysis. nih.gov

The general reaction involves the myoglobin variant, a diazo-ketone, and a styrene (B11656) derivative. The engineered protein's active site provides a chiral environment that directs the approach of the substrates, leading to the formation of a specific stereoisomer of the cyclopropyl ketone product. nih.gov The resulting optically active cyclopropyl ketones are versatile building blocks that can be chemically modified to generate a library of diverse chiral cyclopropane scaffolds for applications in drug discovery and medicinal chemistry. researchgate.netnih.gov

Table 1: Examples of Myoglobin-Catalyzed Chemoenzymatic Cyclopropanation This table is interactive. You can sort and filter the data.

Catalyst Vinylarene Substrate Diazoketone Substrate Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee) (%)
Mb(H64G,V68A) Styrene 1-diazo-3-phenylpropan-2-one 75 >20:1 >99
Mb(H64G,V68A) 4-Methoxystyrene 1-diazo-3-phenylpropan-2-one 68 >20:1 >99
Mb(H64G,V68A) 4-Chlorostyrene 1-diazo-3-phenylpropan-2-one 71 >20:1 >99
Mb(H64V,V68G) Styrene Ethyl α-diazopyruvate 85 >19:1 98

Data synthesized from research findings. wikipedia.orgnih.gov

Simmons–Smith Type Reactions and their Stereocontrol

The Simmons-Smith reaction is a classic and widely utilized method for the stereospecific synthesis of cyclopropanes from alkenes. chem-station.comresearchgate.net The reaction employs an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple (ICH2ZnI), which delivers a methylene (B1212753) group to the double bond in a concerted, cheletropic process. wikipedia.org A key feature of this reaction is that the configuration of the alkene is preserved in the cyclopropane product. wikipedia.org

For the synthesis of cyclopropyl ketones, a suitable enone precursor can be used. However, the reactivity of the system can be enhanced through modifications. The Furukawa modification, which uses diethylzinc (B1219324) (Et2Zn) in place of the zinc-copper couple, is a common improvement that increases the reaction's scope and reliability. chem-station.comwikipedia.org

Stereocontrol in Simmons-Smith reactions is often achieved by the presence of a directing group, such as a hydroxyl group, on the alkene substrate. youtube.com The zinc reagent coordinates to the directing group, delivering the methylene group to the same face of the double bond. This substrate-directed approach allows for predictable and high diastereoselectivity. In the absence of such directing groups, the cyclopropanation generally occurs from the less sterically hindered face of the alkene. wikipedia.org Asymmetric Simmons-Smith reactions have also been developed, using chiral auxiliaries or catalysts to induce enantioselectivity in the cyclopropanation of achiral alkenes. lucp.net

Ring-Forming Reactions to Construct the Cyclopropyl Moiety

Directly forming the cyclopropane ring through intramolecular cyclization is a fundamental strategy for synthesizing cyclopropyl ketones. These methods rely on creating a bond between two carbon atoms within a single precursor molecule.

Intramolecular Cyclizations from Halogenated Precursors

The formation of a cyclopropane ring via intramolecular cyclization of a halogenated precursor is a well-established, albeit challenging, synthetic route. This method typically involves the treatment of a γ-halo ketone with a base. The base abstracts an acidic α-proton to generate an enolate, which then displaces the halide via an intramolecular nucleophilic substitution (SN2) reaction to form the three-membered ring.

However, the formation of three-membered rings through this pathway is often kinetically and thermodynamically disfavored compared to the formation of five- or six-membered rings. wikipedia.org The significant angle strain in the three-membered ring transition state makes this cyclization inherently slower than analogous reactions that form larger, more stable rings. wikipedia.org

To enhance the rate of these cyclizations, the Thorpe-Ingold effect can be exploited. wikipedia.orgchem-station.com This principle states that introducing bulky substituents (e.g., gem-dimethyl groups) on the carbon chain between the reacting centers can accelerate intramolecular reactions. lucp.net The bulky groups restrict conformational freedom and decrease the bond angle between the reacting groups, thus increasing the probability of them adopting a conformation suitable for cyclization. chem-station.com In biosynthesis, nature employs a similar strategy where an enzyme-catalyzed halogenation of a precursor sets the stage for a subsequent intramolecular displacement of the halide to form a cyclopropane ring. nih.gov

Stereocontrolled Cyclization via Phosphine (B1218219) Oxide Auxiliaries

A sophisticated method for achieving stereocontrol in the synthesis of cyclopropyl ketones involves the use of phosphine oxide auxiliaries. google.com This approach enables the synthesis of optically active 1,2-di- and 1,2,3-trisubstituted cyclopropyl ketones from acyclic precursors. google.com

The key precursors are β-keto γ′-hydroxy phosphine oxides. When these compounds are treated with a base such as potassium tert-butoxide in tert-butyl alcohol, they undergo a kinetically controlled and generally stereospecific ring closure to yield cyclopropyl ketones. google.com The stereochemical outcome of the cyclization is dictated by the configuration of the phosphine oxide precursor. A proposed model suggests that the reaction proceeds through a rigid transition state where the substituents arrange themselves to minimize steric interactions, leading to the preferential formation of one diastereomer. google.com This method provides a reliable way to transfer the chirality from the auxiliary to the final cyclopropane product.

Tandem and Cascade Reactions for Complex Cyclopropyl Ketone Synthesis

Tandem, or cascade, reactions offer a highly efficient strategy for the synthesis of complex molecules by combining multiple bond-forming events in a single, uninterrupted sequence. wikipedia.orgnih.gov In these processes, the functionality generated in one step is the immediate precursor for the subsequent reaction, avoiding the need to isolate intermediates and thereby improving atom economy and reducing waste. wikipedia.org

Several cascade reactions have been developed that involve cyclopropyl ketones either as starting materials or as products. For instance, aryl cyclopropyl ketones can undergo photocatalytic [3+2] cycloadditions with alkenes. nih.gov In this process, the cyclopropyl ketone is reduced to a radical anion, which triggers a ring-opening to form a distonic radical anion. This intermediate then participates in a cycloaddition with an alkene, ultimately forming a densely substituted cyclopentane (B165970) ring. nih.gov

Another powerful example is the tandem Heck-ring-opening reaction of alkenyl cyclopropyl diols. libretexts.org This sequence is initiated by a diastereoselective catalytic reaction that leads to a cascade of events, including a selective cleavage of a C-C bond in the cyclopropane ring, to construct complex acyclic or larger ring systems. libretexts.org Lewis acid-catalyzed cascade reactions of cyclopropyl ketones with nucleophiles like 2-aminothiophenol (B119425) can also be used to synthesize complex heterocyclic systems through a ring-opening/cyclization/thio-Michael cascade, demonstrating the versatility of the cyclopropyl ketone as a reactive intermediate in complex transformations. masterorganicchemistry.com

Mechanistic Principles and Reactivity Studies of 1 Cyclopropyl 3 Phenylpropan 1 One

Ring-Opening Reactivity of the Cyclopropyl (B3062369) Ketone System

The high ring strain energy of cyclopropanes, approximately 29.0 kcal per mole, makes them prone to reactions that relieve this strain through ring cleavage. wikipedia.org The presence of the ketone functionality in 1-cyclopropyl-3-phenylpropan-1-one further activates the cyclopropane (B1198618) ring, influencing the regioselectivity and facilitating a range of transformations under different conditions.

The ring-opening of cyclopropyl ketones can be initiated by nucleophiles. This process is often facilitated by the polarization of the cyclopropane ring due to the electron-withdrawing nature of the adjacent carbonyl group. The reaction of 1-acetylcyclopropanecarboxamides with 1,4-diazabicyclo[2.2.2]octane (DABCO) leads to the formation of stable zwitterions. lnu.edu.cn This demonstrates the susceptibility of the cyclopropyl ring to nucleophilic attack, a principle that can be extended to this compound.

In a related context, phosphine-catalyzed ring-opening reactions of cyclopropyl ketones have been studied using density functional theory (DFT). rsc.org These studies show a pathway involving nucleophilic substitution to open the three-membered ring, followed by a series of intramolecular reactions. rsc.org For instance, the reaction of cyclopropyl ketones with halides can proceed via a nucleophilic substitution at the quaternary carbon center, leading to ring-opened products with high diastereoselectivity. nih.gov This suggests that the attack of a nucleophile on the cyclopropyl ring of this compound would likely lead to the cleavage of one of the internal C-C bonds of the ring.

A proposed mechanism for nucleophile-initiated ring opening involves the initial attack of the nucleophile on one of the cyclopropyl carbons, leading to the formation of an enolate intermediate. This intermediate can then be protonated or undergo further reactions to yield the final ring-opened product. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors of the substituents on the cyclopropyl ring and the nature of the nucleophile itself.

Radical-mediated reactions provide another important avenue for the ring-opening of cyclopropyl ketones. These reactions are often initiated by the formation of a radical species that adds to the cyclopropyl ring, triggering its cleavage. Visible-light photoredox catalysis has been employed for the [3+2] cycloadditions of aryl cyclopropyl ketones, where a key step involves the radical-mediated opening of the cyclopropane ring. scispace.com

The mechanism typically involves the generation of a radical which then adds to the cyclopropyl ketone. This addition leads to a cyclopropyl-substituted carbon radical that readily undergoes ring-opening to form a more stable alkyl radical. beilstein-journals.orgresearchgate.net This alkyl radical can then participate in various subsequent reactions, such as cyclization or reaction with other species in the medium. beilstein-journals.orgresearchgate.net For example, Mn(III)-mediated oxidative radical ring-opening and cyclization of methylenecyclopropanes with 1,3-dicarbonyl compounds proceeds through a benzyl (B1604629) radical intermediate which then opens to an alkyl radical. nih.gov

In the context of this compound, a radical initiator could add to the cyclopropyl ring, leading to a ring-opened radical intermediate. The fate of this radical would depend on the reaction conditions and the presence of other reactive species. For instance, in the presence of an alkene, a [3+2] cycloaddition could occur. scispace.com The photochemically induced ring opening of cyclopropyl ketones can also proceed via a triplet 1,3-diradical intermediate. acs.org

Lewis acids play a crucial role in activating the cyclopropyl ketone system towards ring-opening. uni-regensburg.de They coordinate to the carbonyl oxygen, increasing the electrophilicity of the cyclopropyl ring and facilitating its cleavage. This strategy has been widely used in various synthetic transformations. uni-regensburg.de For example, the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles proceeds at room temperature with complete preservation of enantiomeric purity. nih.gov

In the presence of a Lewis acid, donor-acceptor cyclopropanes readily undergo ring-opening followed by [3+2]-cycloaddition reactions. uni-regensburg.de Scandium(III) triflate has been used to catalyze the enantioselective domino ring-opening/cyclization/dehydration/thio-Michael reaction between cyclopropanes and 2-aminothiophenols. researchgate.net A chiral N,N′-dioxide–scandium(III) complex has also been shown to catalyze the asymmetric ring-opening of cyclopropyl ketones with β-naphthols, providing chiral β-naphthol derivatives in good yields and high enantioselectivities. rsc.org

The mechanism of Lewis acid-catalyzed ring-opening typically involves the coordination of the Lewis acid to the ketone, which weakens the cyclopropane C-C bonds and promotes nucleophilic attack. This can lead to the formation of a zwitterionic intermediate or a concerted ring-opening and nucleophilic addition. The choice of Lewis acid and reaction conditions can significantly influence the outcome of the reaction, allowing for the selective formation of different products.

Carbon-Carbon Bond Activation and Cross-Coupling Reactions

The strained C-C bonds of the cyclopropyl ring in this compound are susceptible to activation by transition metals, leading to a variety of cross-coupling and cycloaddition reactions. wikipedia.org These reactions offer powerful methods for the construction of complex molecular architectures.

Recent studies have highlighted the importance of ligand-metal cooperation in the C-C bond activation of cyclopropyl ketones. nih.gov A notable example is the nickel-catalyzed cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane, which forms 1,3-difunctionalized, ring-opened products. nih.govnih.gov

Experimental and theoretical studies have shown that a reduced (tpy•-)NiI species (where tpy is terpyridine) activates the C-C bond through a concerted, asynchronous ring-opening transition state. nih.govchemrxiv.orgresearchgate.net This process avoids the formation of a discrete radical intermediate. chemrxiv.org The resulting alkylnickel(II) intermediate can then engage in cross-coupling with various organozinc reagents. nih.gov This cooperative mechanism between the redox-active ligand and the nickel atom is crucial for enabling the C-C bond activation step. nih.govchemrxiv.org

The general mechanism involves the following key steps:

Generation of the active (tpy•-)NiI catalyst under reducing conditions. chemrxiv.org

Coordination of the cyclopropyl ketone to the nickel center. chemrxiv.org

Concerted ring-opening C-C bond activation to form a homoallyl nickel intermediate. chemrxiv.org

Transmetalation with an organozinc reagent.

Reductive elimination to afford the final cross-coupled product.

This approach allows for the synthesis of products that are difficult to obtain through traditional conjugate addition methods. nih.gov

Alkyl cyclopropyl ketones, such as this compound, are valuable substrates for catalytic formal [3+2] cycloadditions with alkenes and alkynes. nih.govnih.govacs.orgacs.orgmanchester.ac.uk These reactions provide efficient access to complex, sp³-rich cyclopentene (B43876) and cyclopentane (B165970) derivatives. nih.govnih.govacs.orgacs.orgmanchester.ac.uk

Samarium(II) iodide (SmI₂) has emerged as an effective catalyst for these transformations. nih.govnih.govacs.orgacs.orgmanchester.ac.uk The use of SmI₂ in combination with substoichiometric amounts of metallic samarium (Sm⁰) is key to engaging the relatively unreactive alkyl cyclopropyl ketones. nih.govnih.govacs.orgacs.orgmanchester.ac.uk The Sm⁰ likely acts to prevent catalyst deactivation by returning Sm(III) to the active Sm(II) catalytic cycle. nih.govnih.govacs.orgacs.orgmanchester.ac.uk

The proposed mechanism for the SmI₂-catalyzed [3+2] cycloaddition involves a radical relay process. acs.org This negates the need for a superstoichiometric co-reductant to regenerate the active Sm(II) species. acs.org Combined experimental and computational studies have helped to identify and understand the reactivity trends among different alkyl cyclopropyl ketones in these cycloadditions. nih.govacs.orgmanchester.ac.uk

The general reaction scheme for a formal [3+2] cycloaddition can be represented as: Cyclopropyl Ketone + Alkene/Alkyne --(Catalyst)--> Cyclopentane/Cyclopentene Derivative

This methodology has expanded the scope of cyclopropyl ketone feedstocks that can be utilized in such cycloadditions, providing access to a wider range of complex molecular architectures. nih.govacs.org

Interactive Data Tables

Table 1: Overview of Reactivity of this compound Analogs

Reaction Type Reagents/Catalysts Key Intermediates Product Type
Nucleophile-Initiated Ring Opening Nucleophiles (e.g., halides, amines), Phosphines Enolates, Zwitterions Ring-opened functionalized ketones
Radical-Mediated Ring Opening Radical initiators, Photoredox catalysts Alkyl radicals, Diradicals Cycloadducts, Ring-opened products
Lewis Acid-Catalyzed Ring Opening Lewis acids (e.g., Sc(OTf)₃, MgI₂) Activated ketone complex Functionalized ketones, Cycloadducts
C-C Bond Activation/Cross-Coupling Ni/tpy catalyst, Organozinc reagents Alkylnickel(II) species 1,3-Difunctionalized silyl (B83357) enol ethers

| Formal [3+2] Cycloaddition | SmI₂/Sm⁰ catalyst, Alkenes/Alkynes | Radical intermediates | Cyclopentane/Cyclopentene derivatives |

Rearrangement Processes and Isomerizations

The structural framework of this compound, featuring a strained three-membered ring adjacent to a carbonyl group, provides a fertile ground for a variety of rearrangement and isomerization reactions. These transformations are often driven by the release of ring strain and can be initiated through thermal, photochemical, or catalytic means.

Photochemical isomerization is a notable reaction pathway for conjugated cyclopropyl ketones. acs.org Upon irradiation, these compounds can undergo ring-opening to form intermediates that can subsequently rearrange to yield different isomeric structures. For instance, the photodissociation of dicyclopropyl ketone, a related compound, has been shown to proceed through a ring-opening isomerization to form diallyl ketone. aip.org This suggests that under photochemical conditions, this compound could potentially isomerize to a derivative of a more flexible and less strained carbocyclic or heterocyclic system.

Catalytic isomerizations, particularly those mediated by transition metals, offer another significant avenue for the transformation of cyclopropyl ketones. Nickel-catalyzed reactions, for example, have been shown to promote the co-isomerization of cyclopropyl ketones with enones, leading to the formation of functionalized cyclopentane products. scispace.comed.ac.uk This process is thought to involve the formation of a nickeladihydropyran intermediate. scispace.com Similarly, nickel-catalyzed [3+2] cycloaddition reactions of cyclopropyl ketones with alkynes can yield cyclopentenes, a transformation where organoaluminum reagents can play a crucial role. scispace.com

Furthermore, bimetallic relay catalysis using metals like silver(I) in conjunction with a chiral metal-N,N'-dioxide complex can induce the cycloisomerization of cyclopropyl-tethered allenyl ketones. sciengine.com This leads to the formation of polysubstituted furopyran derivatives in a tandem cycloisomerization/[4+2]-cycloaddition reaction. sciengine.com While not directly involving this compound, these studies on analogous systems highlight the potential for complex and controlled rearrangement cascades.

Donor-acceptor cyclopropanes, a category that can include derivatives of this compound, are known to undergo a variety of rearrangement and ring-opening reactions. acs.org These transformations are facilitated by the polarized nature of the cyclopropane ring and can be triggered by Lewis acids, leading to the formation of functionalized aliphatic chains. acs.org

The following table summarizes key rearrangement and isomerization reactions observed in related cyclopropyl ketone systems, which could be analogous to the reactivity of this compound.

Reaction TypeCatalyst/ConditionsProduct TypeRef.
PhotoisomerizationUV irradiationIsomeric ketones acs.orgaip.org
Crossed Co-isomerizationNickel catalystFunctionalized cyclopentanes scispace.comed.ac.uk
[3+2] CycloadditionNickel catalyst / Organoaluminum reagentCyclopentenes scispace.com
Cycloisomerization/ [4+2] CycloadditionBimetallic Silver(I)/chiral metal-N,N'-dioxidePolysubstituted furopyran derivatives sciengine.com
Ring-OpeningLewis acidsFunctionalized aliphatic chains acs.org

Stereochemical Implications in Reaction Mechanisms

The stereochemical outcomes of reactions involving this compound are of significant interest due to the presence of a stereogenic center at the point of attachment of the cyclopropyl group to the carbonyl carbon, as well as the potential for creating new stereocenters during its transformations.

Retention and Inversion of Stereochemistry

The stereochemical fate of the cyclopropane ring during its reactions is a key aspect of its reactivity. In many ring-opening reactions of donor-acceptor cyclopropanes, the process can proceed with a high degree of stereospecificity. For instance, the ring-opening 1,3-chlorosulfenation of an enantioenriched phenyl-substituted cyclopropane has been shown to occur with almost complete stereospecificity, suggesting a concerted nucleophilic attack/ring-opening mechanism. acs.org This implies that the stereochemistry of the starting material directly dictates the stereochemistry of the product.

In the context of photoredox-catalyzed oxo-amination of aryl cyclopropanes, mechanistic studies using enantiomerically enriched substrates suggest that a concerted nucleophilic attack and ring-opening is the dominant pathway. researchgate.net This SN2-like mechanism would lead to an inversion of stereochemistry at the carbon atom undergoing nucleophilic attack.

Conversely, some reactions may proceed through intermediates that allow for the erosion of stereochemical information. For example, if a reaction proceeds through a planar radical or carbocation intermediate that has a longer lifetime, subsequent reactions could occur from either face, leading to a mixture of stereoisomers.

Diastereoselective and Enantioselective Reaction Pathways

The development of diastereoselective and enantioselective reactions involving cyclopropyl ketones is a significant area of research, aiming to control the three-dimensional arrangement of atoms in the products.

Diastereoselectivity is often observed in reactions where a new stereocenter is formed in a molecule that already contains one or more stereocenters. For example, the reduction of the carbonyl group in a cyclopropyl ketone can lead to the formation of two diastereomeric alcohols. The reduction of a similar cyclopropyl ketone with sodium borohydride (B1222165) has been shown to produce a mixture of diastereomers. nih.gov The facial selectivity of such reactions can be influenced by the steric and electronic properties of the substituents on the cyclopropane ring and the nature of the reducing agent.

Boron-homologation/allylboration sequences have been utilized for the highly diastereoselective synthesis of methylenecyclopropanes from related cyclopropyl derivatives. rsc.org Furthermore, tandem cycloisomerization/[4+2]-cycloaddition reactions of cyclopropyl tethered allenyl ketones have been shown to be both diastereo- and enantioselective, yielding enantioenriched polysubstituted furopyran derivatives. sciengine.com

Enantioselectivity in reactions of cyclopropyl ketones is often achieved through the use of chiral catalysts or auxiliaries. Chiral N,N'-dioxide-scandium(III) complexes have been successfully employed as catalysts for the asymmetric ring-opening of cyclopropyl ketones with β-naphthols, affording chiral β-naphthol derivatives with good enantioselectivities. researchgate.net

Biocatalysis has also emerged as a powerful tool for the enantioselective synthesis of cyclopropyl ketones. Engineered variants of sperm whale myoglobin (B1173299) have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketones to produce keto-functionalized cyclopropanes. nih.gov Moreover, the synthesis of optically active cyclopropyl ketones can be achieved through methods involving phosphine (B1218219) oxides, where the stereochemistry of the ring closure is kinetically controlled and generally stereospecific. psu.edu The enantioselective synthesis of cyclopropylphosphonates containing quaternary stereocenters has also been accomplished using chiral dirhodium catalysts. unl.pt

The following table provides examples of stereoselective reactions involving cyclopropyl ketones and related compounds.

Reaction TypeCatalyst/ReagentStereochemical ControlProduct TypeRef.
Ring-Opening 1,3-Chlorosulfenationp-Nitrophenylsulfenyl chlorideStereospecificChiral 1,3-functionalized product acs.org
Photoredox-catalyzed Oxo-aminationPhotoredox catalystConcerted nucleophilic attack/ring-openingβ-amino ketone derivatives researchgate.net
Carbonyl ReductionSodium borohydrideDiastereoselectiveDiastereomeric α-cyclopropyl alcohols nih.gov
Cycloisomerization/ [4+2] CycloadditionBimetallic Silver(I)/chiral metal-N,N'-dioxideDiastereo- and EnantioselectiveEnantioenriched polysubstituted furopyran derivatives sciengine.com
Asymmetric Ring-OpeningChiral N,N'-dioxide/Scandium(III) complexEnantioselectiveChiral β-naphthol derivatives researchgate.net
Biocatalytic CyclopropanationEngineered sperm whale myoglobinDiastereo- and EnantioselectiveKeto-functionalized cyclopropanes nih.gov
Cyclopropyl Ketone SynthesisPotassium tert-butoxide with phosphine oxide precursorStereospecificOptically active cyclopropyl ketones psu.edu
Enantioselective CyclopropanationChiral dirhodium catalystEnantioselectiveCyclopropylphosphonates with quaternary stereocenters unl.pt

Advanced Spectroscopic and Structural Elucidation of 1 Cyclopropyl 3 Phenylpropan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural assignment of 1-cyclopropyl-3-phenylpropan-1-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all hydrogen atoms in the molecule. For this compound, the spectrum displays distinct signals for the aromatic protons of the phenyl group, the aliphatic protons of the propane (B168953) chain, and the unique protons of the cyclopropyl (B3062369) ring. The phenyl group typically appears as a multiplet in the aromatic region (δ 7.06-7.25 ppm). The two methylene (B1212753) groups (-CH₂-CH₂) of the propane chain show up as multiplets around δ 2.76-2.89 ppm. The cyclopropyl group presents a complex set of signals, with the methine proton (the one adjacent to the carbonyl) appearing as a multiplet further downfield (δ 1.79-1.87 ppm) compared to the methylene protons of the cyclopropyl ring itself, which are observed as multiplets in the upfield region (δ 0.74-0.97 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. The most downfield signal corresponds to the carbonyl carbon (C=O) at approximately δ 209.9 ppm. The carbons of the phenyl ring resonate in the typical aromatic region (δ 126.0-141.2 ppm). The two methylene carbons of the propane chain are found at δ 44.9 and 29.8 ppm. For derivatives such as 3-azido-1-cyclopropyl-3-phenylpropan-1-one, the cyclopropyl carbons are clearly identified, with the methine carbon appearing around δ 21.1 ppm and the methylene carbons around δ 11.1-11.2 ppm.

Detailed NMR data for this compound and a representative derivative are presented below.

Computational and Theoretical Chemistry Studies of 1 Cyclopropyl 3 Phenylpropan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. For cyclopropyl (B3062369) ketones, DFT calculations provide fundamental insights into geometric parameters, vibrational frequencies, and conformer energies. researchgate.net Methods such as B3LYP, PBE0, and M06-2X are commonly employed, paired with basis sets like 6-31G*, Def2-TZVP, and LANL2DZ, to model these systems accurately. nih.govnih.govrsc.org

These calculations confirm the optimized geometry of the molecule in its ground electronic state and can predict spectroscopic data. For instance, analysis of related cyclopropyl ketones reveals that the most stable conformation is typically the s-cis form, where the carbonyl group and the cyclopropane (B1198618) ring are aligned. DFT can also determine the distribution of electron density and identify the location of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. In similar aromatic triazole systems containing a cyclopropyl group, the HOMO has been found localized on the aryl amide portion, while the LUMO is associated with the aryltriazole group, indicating the likely sites of electronic activity.

Table 1: Representative DFT Calculation Parameters for Cyclopropyl Ketone Analysis

Parameter Method/Basis Set Application Reference
Geometry Optimization M06-2X / 6-31G** Determine lowest energy structure rsc.org
Frequency Calculation M06-2X / 6-31G** Confirm stationary points (minima or transition states) rsc.org
Conformer Energies MP2, DFT (B3LYP) Analyze conformational landscape and stability researchgate.net

This table represents typical computational methods used in the study of cyclopropyl ketones; specific values are illustrative of the approach.

Mechanistic Path Optimization and Transition State Analysis

Computational studies are instrumental in mapping the reaction mechanisms involving 1-cyclopropyl-3-phenylpropan-1-one and its analogs. Research on the reactivity of aryl cyclopropyl ketones, particularly in radical cross-coupling reactions catalyzed by samarium(II) iodide (SmI₂), provides a clear example. nih.govacs.org DFT calculations have been used to probe the entire reaction pathway, from the formation of initial intermediates to the final products.

A key mechanistic step in many reactions of cyclopropyl ketones is the homolytic cleavage of the strained three-membered ring. This process is often initiated by the formation of a ketyl radical intermediate through a single-electron transfer (SET) from a catalyst. nih.govnih.gov Computational models can optimize the geometry of this radical intermediate and the subsequent transition state (TS) for the ring-opening. nih.gov The energy barrier for this C-C bond scission is a critical factor determining the reaction's feasibility. nih.gov

Following the ring-opening, a new primary radical is formed, which can then be trapped by other molecules in the reaction, such as alkynes. nih.gov The transition state for this intermolecular trapping step can also be located and analyzed. To ensure that a calculated transition state correctly connects the reactant and product, Intrinsic Reaction Coordinate (IRC) calculations are performed. rsc.org This analysis confirms the mechanistic path and helps explain the observed product distribution and stereoselectivity. nih.gov

Conformational Landscape and Energetic Profiles

The reactivity of this compound is intrinsically linked to its three-dimensional shape and conformational preferences. Computational studies on related cyclopropyl ketones have identified several key conformers and the energy barriers that separate them. researchgate.net For simple cyclopropyl ketones, two primary conformations are the s-cis and s-trans rotamers, which describe the orientation of the carbonyl group relative to the cyclopropane ring. The s-cis conformation is generally found to be the more stable.

In aryl cyclopropyl ketones, the orientation of the phenyl ring introduces another layer of complexity. The degree of conjugation between the aryl ring, the carbonyl group, and the cyclopropyl ring is highly dependent on the dihedral angles between these groups. Computational studies on phenyl cyclopropyl ketones have revealed an intriguing link between the ketone's conformation and its reactivity in radical reactions. nih.govacs.org

Planar Conformation: In unsubstituted phenyl cyclopropyl ketone, the molecule can adopt a more planar conformation, allowing for effective conjugation between the phenyl ring and the ketyl radical. This stabilizes the initial radical intermediate.

Twisted Conformation: When bulky substituents (e.g., methyl groups) are placed at the ortho positions of the phenyl ring, steric hindrance forces the ring to twist out of plane with the carbonyl group. nih.gov This twisting reduces conjugation, which destabilizes the initial ketyl radical but can lower the energy barrier for the subsequent radical-trapping transition state, ultimately accelerating the reaction. nih.gov

This delicate balance between the stability of intermediates and transition states, governed by the molecule's conformational profile, is crucial for understanding and predicting chemical reactivity.

Table 2: Conformational Analysis of Aryl Cyclopropyl Ketone Intermediates

Conformer Feature Description Impact on Reactivity Reference
Planar Phenyl ring is coplanar with the ketone. Maximizes conjugation, stabilizing the ketyl radical intermediate. nih.govnih.gov

| Twisted | Phenyl ring is forced out of plane by steric hindrance. | Reduces conjugation but can lower the barrier for subsequent reaction steps. | nih.govnih.gov |

Electronic Properties and Conjugative Effects of the Cyclopropyl Moiety

The cyclopropyl group imparts unique electronic properties to this compound due to its distinct molecular structure. The C-C bonds within the three-membered ring are considered "bent bonds" with significant p-character, a result of the ring's inherent angle strain. chemrxiv.org This allows the cyclopropyl ring to participate in conjugation with adjacent π-systems, such as the carbonyl group and the phenyl ring.

This conjugative ability has several important consequences:

Electronic Stabilization: The cyclopropyl group can act as an electron-donating group, stabilizing adjacent carbocations or radical intermediates. nih.gov In the context of radical reactions, this conjugation helps to stabilize the ketyl radical formed upon single-electron transfer to the carbonyl group.

Modulation of Reactivity: The extent of this conjugation directly influences the molecule's reactivity. As revealed by computational studies, the conformational alignment between the cyclopropyl ring, the carbonyl, and the phenyl ring is critical. nih.gov When the system is planar, conjugation is maximized. When it is twisted, conjugation is diminished, which alters the stability of intermediates and transition states along a reaction pathway. nih.govnih.gov

DFT studies allow for the quantification of these effects by analyzing spin density distribution in radical intermediates. In twisted conformations of aryl cyclopropyl ketyl radicals, the spin density becomes more localized on the ketyl carbon, indicating reduced delocalization and conjugation with the aryl ring. nih.gov This detailed electronic insight is essential for explaining the structure-reactivity relationships observed experimentally.

Chemical Derivatization and Functionalization Strategies for 1 Cyclopropyl 3 Phenylpropan 1 One

Transformations at the Carbonyl Group

The carbonyl group in cyclopropyl (B3062369) ketones like 1-cyclopropyl-3-phenylpropan-1-one is a primary site for a variety of chemical transformations, allowing for the introduction of new functional groups and stereocenters. nih.gov

Standard carbonyl chemistry can be readily applied to this class of compounds. For instance, the reduction of the ketone functionality leads to the corresponding secondary alcohols. The use of reducing agents like sodium borohydride (B1222165) can efficiently convert the carbonyl to a hydroxyl group. nih.gov Nucleophilic addition reactions with organometallic reagents, such as Grignard reagents (e.g., phenylmagnesium bromide), result in the formation of tertiary alcohols. nih.gov These transformations introduce a new stereocenter at the carbonyl carbon, and the stereochemical outcome can often be controlled.

Further derivatization of the resulting alcohol provides access to a wider range of functionalities. Deoxofluorination, using reagents like XtalFluor-E, can convert the hydroxyl group into a fluorine atom, a common modification in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov Another key transformation is reductive amination, where the cyclopropyl ketone reacts with an amine, such as aniline, in the presence of a reducing agent to yield α-cyclopropyl amines. nih.gov These amine derivatives are significant pharmacophores found in various drugs. nih.gov

Additionally, the carbonyl group can be transformed into an enolate, which serves as a versatile nucleophile. Treatment with a strong base like lithium diisopropylamine (B44863) (LDA) followed by trapping with an electrophile, such as trimethylsilyl (B98337) chloride, generates silyl (B83357) enol ethers. nih.gov These intermediates are valuable for further carbon-carbon bond-forming reactions.

Table 1: Examples of Carbonyl Group Transformations in Cyclopropyl Ketones

Starting MaterialReagent(s)Product TypeRef.
Cyclopropyl KetoneSodium Borohydrideα-Cyclopropyl Alcohol nih.gov
Cyclopropyl KetonePhenylmagnesium BromideTertiary α-Cyclopropyl Alcohol nih.gov
Cyclopropyl KetoneAniline, Reducing Agentα-Cyclopropyl Amine nih.gov
α-Cyclopropyl AlcoholXtalFluor-Eα-Cyclopropyl Fluoride nih.gov
Cyclopropyl KetoneLDA, Trimethylsilyl chlorideCyclopropane (B1198618) Silyl Ether nih.gov

Strategic Modifications of the Cyclopropyl Ring

The strained three-membered ring of cyclopropyl ketones is a key feature that can be exploited for a variety of synthetic transformations, leading to the construction of complex molecular architectures. acs.org

Chemoenzymatic strategies have emerged as powerful tools for the stereoselective synthesis and diversification of chiral cyclopropane structures. nih.govbohrium.comacs.org Engineered enzymes, such as variants of sperm whale myoglobin (B1173299), can catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketone carbene donors. nih.govnih.gov This biocatalytic approach offers a broad substrate scope, accommodating various vinylarenes and α-aryl or α-alkyl diazoketone derivatives, enabling the construction of a diverse library of functionalized cyclopropyl ketones in enantiopure form. nih.govnih.govacs.org The resulting chiral cyclopropyl ketones are versatile building blocks that can undergo further chemical modifications. nih.govnih.govbohrium.comacs.org

The inherent ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions, which can be followed by recyclization to generate novel and more complex carbocyclic or heterocyclic frameworks. figshare.com These transformations can be initiated under various conditions, including acidic, Lewis base-mediated, or photoredox catalysis. acs.orgnih.govresearchgate.net

For example, a phosphine-promoted cascade reaction involving ring-opening, Michael addition, and an intramolecular Wittig reaction of enone-tethered cyclopropyl ketones can produce tetrahydrofluorenones. acs.orgnih.gov Another approach involves the visible-light-induced photoredox-catalyzed ring-opening/recyclization of cyclopropyl ketones to yield oxy-bridged macrocyclic frameworks. researchgate.net Furthermore, under the influence of Brønsted or Lewis acids like TfOH or BF3·Et2O, certain cyclopropyl ketones can undergo a stereoconvergent direct ring expansion to form polysubstituted cyclopentanones. researchgate.netnih.gov These ring-reorganizing transformations provide access to valuable molecular scaffolds that would be challenging to synthesize through other means. figshare.comacs.org

Table 2: Ring-Opening/Recyclization Strategies for Cyclopropyl Ketones

Reaction TypeCatalyst/PromoterResulting ArchitectureRef.
Cascade Ring Opening/RecyclizationPhosphine (B1218219) (Lewis Base)Tetrahydrofluorenones acs.orgnih.gov
Ring-Opening/RecyclizationVisible-light Photoredox CatalystOxy-bridged Macrocycles researchgate.net
Direct Ring ExpansionTfOH or BF3·Et2O (Lewis/Brønsted Acid)Polysubstituted Cyclopentanones researchgate.netnih.gov
Uncatalyzed CascadeThermalIndenones and Fluorenones figshare.com

Desymmetrization of Symmetrical Cyclopropane Analogues

The catalytic desymmetrization of meso-cyclopropane derivatives is a powerful strategy for the enantioselective synthesis of chiral molecules. researchgate.netsorbonne-universite.fr This approach involves the selective reaction of one of two enantiotopic functional groups in a prochiral starting material. For instance, the desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones can be achieved through a formal C(sp2)−H alkylation, catalyzed by a chiral bifunctional tertiary aminosquaramide, to produce chiral products with high enantiomeric excess. sorbonne-universite.fr

Another strategy involves the rhodium(II)-catalyzed desymmetrization of C2v-symmetric [2.2]paracyclophanes through cyclopropanation, leading to highly enantiomerically enriched paracyclophane derivatives. acs.org The desymmetrization of symmetrical donor-acceptor (D-A) cyclopropanes can also be accomplished through reactions with nucleophiles like 1,3-cyclodiones, catalyzed by a Lewis acid, resulting in the formation of unsymmetrical D-A cyclopropanes. nih.gov These desymmetrization reactions provide efficient access to complex chiral building blocks from simple, symmetrical precursors. researchgate.netacs.orgscispace.com

Functionalization of the Phenyl Substituent and Propane (B168953) Chain

Beyond modifications at the carbonyl group and the cyclopropyl ring, the phenyl group and the propane chain of this compound offer additional sites for functionalization.

A notable strategy involves the photoredox-catalyzed oxo-amination of aryl cyclopropanes. nih.gov In this process, the aryl cyclopropane is oxidized to a reactive radical cation intermediate, which then undergoes ring-opening and functionalization. nih.gov This method allows for the construction of diverse β-amino ketone derivatives. nih.gov The regioselectivity of this transformation is influenced by the electronic properties of the substituents on the aryl ring. nih.gov

Furthermore, the propane chain can be functionalized through various C-H activation strategies. While not directly demonstrated on this compound in the provided context, related systems show that ortho-disubstituted phenyl ketones can undergo transformations like retro-Friedel–Crafts acylation to yield carboxylic acid derivatives. acs.org The products of cyclopropyl ketone modifications can also undergo further reactions; for example, the cyclopropyl group in the products of hydrogen borrowing catalysis can be opened by various nucleophiles in a homoconjugate addition, leading to more functionalized ketones. acs.org Electrochemical methods also provide a means for the deconstructive functionalization of arylcycloalkanes, where an anodically generated aromatic radical cation fragments, leading to 1,3-difunctionalized products. rsc.org

Synthetic Utility and Research Applications of 1 Cyclopropyl 3 Phenylpropan 1 One

1-Cyclopropyl-3-phenylpropan-1-one as a Building Block in Multi-Step Syntheses

The inherent reactivity of both the cyclopropyl (B3062369) and ketone moieties in this compound makes it a valuable building block in multi-step synthetic sequences. The strained three-membered ring can undergo various ring-opening reactions, providing access to linear carbon chains with specific functionalities. Simultaneously, the ketone group serves as a handle for a multitude of transformations, such as reductions, additions, and condensations.

While specific multi-step total syntheses starting directly from this compound are not extensively documented in readily available literature, the utility of closely related cyclopropyl ketones is well-established. For instance, cyclopropyl peptidomimetics can be synthesized in a three-step process where a cyclopropanation reaction is a key step nih.govresearchgate.net. The general strategy involves the use of functionalized cyclopropanes as versatile intermediates for the construction of more complex molecular scaffolds otago.ac.nz. The principles demonstrated in these syntheses are applicable to this compound, suggesting its potential as a starting material for the synthesis of complex organic molecules. The presence of the phenyl group also offers a site for further functionalization through aromatic substitution reactions, adding to its versatility in multi-step synthesis youtube.comyoutube.comyoutube.com.

Construction of Spirocyclic and Fused Polycyclic Systems

The unique structural and electronic properties of cyclopropyl ketones, such as this compound, make them valuable precursors for the synthesis of spirocyclic and fused polycyclic systems. The strain energy of the cyclopropane (B1198618) ring can be harnessed to drive reactions that lead to the formation of larger, more complex ring systems.

One approach to synthesizing spirocyclic compounds involves the condensation of epoxides with β-keto phosphonates to form spirocyclic cyclopropyl ketones acs.org. Another method utilizes the reaction of 1-acylcyclopropanecarboxamides with electron-deficient alkenes to construct fused spiro piperidone-cyclopropane derivatives through a domino reaction rsc.org. Although not specifically employing this compound, these methodologies highlight the potential for cyclopropyl ketones to serve as key components in the assembly of spirocycles.

For the construction of fused polycyclic systems, intramolecular reactions of functionalized cyclopropanes are a powerful tool. For example, the synthesis of cyclopropyl-fused tetrahydrofurans from vinylcyclopropanes has been demonstrated, and these bicyclic systems can then undergo further intramolecular reactions to form complex polycyclic compounds otago.ac.nz. Additionally, photoreactions of tricyclic α-cyclopropyl ketones can lead to the formation of polyquinanes and other polycyclic systems through tandem fragmentation-cyclization reactions researchgate.net. The ring expansion of cyclopropyl ketones to cyclopentanones also provides a pathway to fused ring systems nih.gov. These examples showcase the diverse strategies available for converting cyclopropyl ketones into intricate fused polycyclic architectures.

Table 1: Methodologies for Spirocyclic and Fused Polycyclic Synthesis from Cyclopropyl Precursors

Starting Material Type Reaction Type Resulting Structure
Epoxides and β-keto phosphonates Condensation Spirocyclic cyclopropyl ketones acs.org
1-Acylcyclopropanecarboxamides Domino [4+2] annulation Fused spiro piperidone-cyclopropanes rsc.org
Vinylcyclopropanes Iodocyclization and intramolecular reaction Fused polycyclic tetrahydrofurans otago.ac.nz
Tricyclic α-cyclopropyl ketones Photoreaction (tandem fragmentation-cyclization) Polyquinanes researchgate.net
Cyclopropyl ketones Ring expansion Fused cyclopentanones nih.gov

Contribution to Asymmetric Synthesis Methodologies

The development of asymmetric methods for the synthesis of chiral cyclopropane-containing molecules is of great interest due to the prevalence of this motif in bioactive compounds. Methodologies that allow for the enantioselective synthesis of cyclopropyl ketones are particularly valuable as they provide access to chiral building blocks that can be further elaborated.

A significant advancement in this area is the use of chemoenzymatic strategies. An engineered variant of sperm whale myoglobin (B1173299) has been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketone carbene donors nih.govnih.govrochester.edu. This biocatalytic approach offers a broad substrate scope and produces cyclopropyl ketones with high stereoselectivity nih.govnih.govrochester.edu. While this study did not specifically use the exact precursor to this compound, it demonstrates a powerful method for accessing chiral analogs.

Another approach to asymmetric synthesis involves the use of chiral auxiliaries. A three-step sequence of aldol/cyclopropanation/retro-aldol reactions has been developed for the asymmetric synthesis of enantiopure cyclopropane-carboxaldehydes, which are closely related to cyclopropyl ketones researchgate.net. This "temporary stereocentre" approach allows for high levels of stereocontrol during the cyclopropanation step researchgate.net. These methodologies underscore the importance of cyclopropyl ketones as targets for asymmetric synthesis and as chiral synthons for further transformations.

Utility in Accessing Diverse Functionalized Molecular Scaffolds

The ability to generate libraries of structurally diverse molecules is crucial for drug discovery and chemical biology. This compound and related cyclopropyl ketones are excellent starting points for the creation of diverse molecular scaffolds due to the multiple reactive sites within their structure.

A chemoenzymatic strategy has been developed for the stereoselective assembly and subsequent structural diversification of cyclopropyl ketones nih.govnih.govrochester.edu. The resulting enantiopure cyclopropyl ketones can be chemically transformed in various ways to yield a collection of structurally diverse cyclopropane-containing scaffolds nih.govnih.govrochester.edu. These transformations can target the ketone functionality, the cyclopropane ring, or other parts of the molecule, allowing for the introduction of a wide range of functional groups and structural motifs.

This approach of combining biocatalysis with chemical synthesis provides a powerful platform for generating collections of optically active scaffolds that are valuable for medicinal chemistry and drug discovery nih.govnih.govrochester.edu. The ability to readily diversify the cyclopropyl ketone core makes these compounds highly attractive for the exploration of chemical space and the development of new bioactive molecules.

Concluding Remarks and Future Research Directions

Synthesis and Reactivity Trends in Cyclopropyl (B3062369) Ketone Chemistry

The synthesis of cyclopropyl ketones is a well-established area of organic chemistry, with numerous methods available for their construction. These methodologies can be broadly categorized, and future research into the synthesis of 1-Cyclopropyl-3-phenylpropan-1-one would likely draw from these established protocols.

Recent advancements in the field have focused on catalytic and stereoselective methods for the formation of cyclopropyl ketones. For instance, chemoenzymatic strategies have emerged that allow for the highly diastereo- and enantioselective construction of these molecules. An engineered variant of sperm whale myoglobin (B1173299) has been shown to catalyze olefin cyclopropanation with diazoketone carbene donors, offering a broad substrate scope and high stereocontrol rochester.edu. Another innovative approach involves hydrogen-borrowing catalysis, which enables the α-cyclopropanation of ketones through an intramolecular displacement reaction acs.orgnih.gov.

The reactivity of cyclopropyl ketones is dominated by the inherent strain of the three-membered ring, which facilitates a variety of ring-opening and cycloaddition reactions. The carbonyl group activates the adjacent cyclopropane (B1198618) bond, making it susceptible to cleavage under various conditions.

Table 1: Potential Synthetic Routes to this compound

Reaction Type Reactants Catalyst/Reagent Potential Advantages Key Challenges
Friedel-Crafts AcylationBenzene, 3-cyclopropyl-3-oxopropanoyl chlorideLewis Acid (e.g., AlCl₃)Direct formation of the aryl ketone bondPotential for rearrangement or side reactions
Oxidation of Alcohol1-Cyclopropyl-3-phenylpropan-1-olOxidizing Agent (e.g., PCC, Swern)Mild conditions, high functional group toleranceAvailability of the precursor alcohol
Corey-Chaykovsky ReactionBenzaldehyde (B42025), cyclopropyl methylideDimethylsulfoxonium methylideGood for forming the cyclopropyl ringRequires a multi-step synthesis of the ylide

The reactivity of aryl cyclopropyl ketones, a class to which this compound belongs, has been a subject of significant interest. These compounds are known to undergo cyclization to form 1-tetralones in the presence of acid catalysts rsc.org. Furthermore, they can participate in formal [3+2] cycloaddition reactions with alkenes and alkynes, a transformation that has been achieved under both photocatalytic and radical conditions acs.org. These reactions provide a powerful tool for the construction of five-membered rings.

Unexplored Areas in Mechanistic Studies and Computational Modeling

While the general reactivity of cyclopropyl ketones is understood, the specific mechanistic nuances of this compound remain unexplored. The presence of the flexible 3-phenylpropyl chain could influence the electronics and sterics of the cyclopropyl ketone moiety, potentially leading to unique reactivity or selectivity.

Computational studies have proven invaluable in elucidating the structure-reactivity relationships in cyclopropyl ketone chemistry. For example, density functional theory (DFT) calculations have been used to investigate the SmI₂-catalyzed intermolecular couplings of cyclopropyl ketones, revealing the importance of conjugation and steric effects on the reaction barriers acs.org. Similar computational investigations focused on this compound could provide predictive insights into its preferred reaction pathways and transition state geometries.

A key area for future mechanistic study would be the competitive pathways available to this molecule. For instance, under acidic conditions, will it favor intramolecular cyclization, or will it undergo ring-opening reactions? The interplay between the phenyl group and the cyclopropyl ketone functionality is a critical aspect that warrants detailed investigation.

Potential for Novel Derivatization and Scaffold Generation

The structure of this compound offers multiple sites for chemical modification, making it a promising scaffold for the generation of diverse molecular architectures. The carbonyl group can be readily transformed into a variety of other functional groups, such as alcohols, amines, and heterocycles. The phenyl ring can be functionalized through electrophilic aromatic substitution, allowing for the introduction of a wide range of substituents.

The true synthetic potential of this molecule, however, lies in the reactivity of the cyclopropyl ketone moiety. Ring-opening reactions can provide access to linear carbon chains with defined stereochemistry. For example, treatment with trimethylsilyl (B98337) iodide is a known method for the ring-opening of cyclopropyl ketones ibm.com. Asymmetric ring-opening reactions, catalyzed by chiral Lewis acids, could provide a route to enantiomerically enriched β-substituted ketones rsc.org.

Table 2: Potential Derivatization Reactions of this compound

Reaction Type Reagent Expected Product Class Potential Applications
ReductionNaBH₄, LiAlH₄Cyclopropyl carbinolChiral auxiliaries, building blocks
Wittig ReactionPhosphonium ylideAlkenesSynthesis of complex natural products
Baeyer-Villiger OxidationPeroxy acid (e.g., m-CPBA)EsterAccess to carboxylic acid derivatives
[3+2] CycloadditionAlkene/AlkyneSubstituted cyclopentanesConstruction of polycyclic systems

Furthermore, the combination of the cyclopropyl ring and the phenyl group within the same molecule could be exploited in tandem reactions. For example, a reaction that initiates with the ring-opening of the cyclopropane could be followed by an intramolecular cyclization onto the phenyl ring, leading to the rapid construction of complex polycyclic systems.

Broader Impact on Advanced Organic Synthesis

The study of seemingly simple molecules like this compound can have a significant impact on the broader field of organic synthesis. The development of new synthetic methods for its preparation or the discovery of novel reactivity patterns can provide chemists with new tools for the construction of complex molecules.

The cyclopropyl group is a recognized pharmacophore in medicinal chemistry, often used to improve the potency, metabolic stability, and pharmacokinetic properties of drug candidates rochester.eduscientificupdate.com. The unique conformational constraints and electronic properties of the cyclopropyl ring make it an attractive isostere for other functional groups. Therefore, the development of a robust chemistry around the this compound scaffold could lead to the discovery of new bioactive compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cyclopropyl-3-phenylpropan-1-one in laboratory settings?

  • The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions to introduce the cyclopropyl and phenyl groups. For example, cyclopropane-containing precursors can be acylated using Lewis acids like AlCl₃, as seen in analogous phenylpropanone syntheses . Cyclopropyl ketones may also be synthesized via nucleophilic addition to α,β-unsaturated ketones, followed by ring closure . Ensure rigorous purification using column chromatography or recrystallization to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C, and DEPT) is critical for confirming the cyclopropane ring and ketone functionality. IR spectroscopy verifies the carbonyl stretch (~1700 cm⁻¹), while mass spectrometry (MS) provides molecular weight confirmation. For structural elucidation, X-ray crystallography (as applied in similar propanone derivatives) can resolve bond angles and stereochemistry .

Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?

  • Conduct accelerated stability studies by exposing the compound to buffered solutions (pH 1–13) at elevated temperatures (e.g., 40–60°C). Monitor degradation via HPLC or UV-Vis spectroscopy. Cyclopropane rings are sensitive to ring-opening under acidic conditions, as observed in oxidative cleavage studies of related compounds . Include control experiments with inert atmospheres to isolate pH-specific effects.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyclopropane ring in this compound?

  • Density Functional Theory (DFT) calculations can model the ring strain (≈27 kcal/mol) and predict sites for electrophilic/nucleophilic attack. Compare HOMO-LUMO gaps with experimental reactivity data, such as ring-opening under acidic conditions . Software like Gaussian or ORCA can simulate transition states for reactions like [2+1] cycloadditions or retro-Diels-Alder processes .

Q. What strategies resolve contradictions in spectroscopic data for cyclopropane-containing ketones?

  • Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to distinguish overlapping signals. For ambiguous crystallographic data (e.g., disorder in the cyclopropane ring), refine structures using Hirshfeld surface analysis or compare with analogous compounds . Discrepancies in IR carbonyl stretches may arise from conjugation effects; computational vibrational analysis can clarify these .

Q. How does the electron-withdrawing phenyl group influence the ketone’s reactivity in this compound?

  • The phenyl group stabilizes the carbonyl via conjugation , reducing electrophilicity compared to aliphatic ketones. This affects nucleophilic additions (e.g., Grignard reactions), as seen in related phenylpropanones where reaction rates correlate with Hammett σ values . Kinetic studies under varying substituents (e.g., electron-donating vs. withdrawing groups) can quantify this effect .

Methodological Considerations

  • Data Interpretation : Use multivariate analysis to correlate substituent effects with reaction outcomes. For example, Hammett plots can quantify electronic contributions in cyclopropane ring-opening reactions .
  • Safety Protocols : Follow guidelines for handling reactive intermediates (e.g., acyl chlorides) and cyclopropane derivatives, which may pose explosion risks under high pressure .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-3-phenylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-3-phenylpropan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.